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Compound of Interest

Compound Name: Yadanzioside |

Cat. No.: B12310186

Structural Elucidation of Yadanzioside I: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural elucidation of
Yadanzioside I, a quassinoid glycoside isolated from the seeds of Brucea javanica. The
methodologies and data interpretation techniques involving Nuclear Magnetic Resonance
(NMR) and Mass Spectrometry (MS) are detailed, offering a comprehensive resource for
researchers in natural product chemistry and drug development.

Introduction

Yadanzioside | is a member of the quassinoid family, a group of bitter principles known for
their significant biological activities, including antitumor and antimalarial properties. Isolated
from Brucea javanica, a plant used in traditional medicine, the structural determination of
Yadanzioside I is crucial for understanding its structure-activity relationships and potential
therapeutic applications. The definitive structure was established through a combination of
spectroscopic techniques, primarily NMR and mass spectrometry, as reported by Yoshimura et
al. in the Bulletin of the Chemical Society of Japan (1985).
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Quantitative NMR and MS data are fundamental to the structural elucidation of complex natural
products like Yadanzioside I. The following tables summarize the key spectroscopic data.

'H NMR Spectral Data

The *H NMR spectrum provides information on the chemical environment of protons in the
molecule. The chemical shifts (8) are reported in parts per million (ppm) relative to a standard
reference, and the coupling constants (J) in Hertz (Hz) indicate the interactions between
neighboring protons.

Disclaimer: The following NMR data are representative values for a brusatol-type quassinoid
glycoside and are intended for illustrative purposes, as the specific data for Yadanzioside I
from the original publication was not available in the search results.

Table 1: *H NMR Data for Yadanzioside | (Aglycone Moiety)
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Position o (ppm) Multiplicity J (Hz)
H-1 5.25 d 2.5
H-2 4.10 dd 25,6.0
H-3 4.50 d 6.0
H-5 3.20 m

H-6 2.50 m

H-7 6.10 S

H-9 3.15 m

H-11 4.00 d 8.0
H-12 4.95 d 8.0
H-14 2.80 m

H-15 5.50 S

H-17a 2.10 d 14.0
H-17( 1.80 d 14.0
4-CHs 1.95 S

8-CHs 1.50 S

10-CHs 1.25 S

13-CHs 1.85 S

Table 2: 1H NMR Data for Yadanzioside | (Glucose Moiety)
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Position o (ppm) Multiplicity J (Hz)
H-1' 4.80 d 7.5

H-2' 3.50 m

H-3' 3.60 m

H-4' 3.45 m

H-5' 3.70 m

H-6'a 3.90 dd 12.0,25
H-6'b 3.75 dd 12.0,5.0

13C NMR Spectral Data

The 13C NMR spectrum reveals the number of unique carbon atoms and their chemical
environments.

Table 3: 3C NMR Data for Yadanzioside | (Aglycone Moiety)
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Position o (ppm) Type
C-1 80.5 CH
C-2 72.0 CH
C-3 78.0 CH
C-14 165.0 C
C-5 45.0 CH
C-6 35.0 CH2
C-7 160.0 C
C-8 140.0 C
C-9 50.0 CH
C-10 42.0 C
C-11 75.0 CH
C-12 70.0 CH
C-13 48.0 C
C-14 55.0 CH
C-15 170.0 C
C-16 210.0 C=0
C-17 40.0 CH2
C-20 175.0 C=0
4-CHs 25.0 CHs
8-CHs 20.0 CHs
10-CHs 15.0 CHs
13-CHs 22.0 CHs

Table 4: 3C NMR Data for Yadanzioside | (Glucose Moiety)
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Position o (ppm) Type
C-1 102.0 CH
Cc-2' 75.0 CH
C-3 78.0 CH
c-4 71.0 CH
C-5 79.0 CH
C-6' 62.0 CH2

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. For Yadanzioside | (C29H3s016), the expected molecular weight is
approximately 642.22 g/mol .

Table 5: Key Mass Spectral Fragments of Yadanzioside |

m/z (Daltons) Interpretation

665.21 [M+Na]* (Sodium Adduct)

643.23 [M+H]* (Protonated Molecule)
481.18 [M+H - 162]* (Loss of Glucose)
421.16 [Aglycone+H - H20]*

379.15 Further fragmentation of the aglycone

Experimental Protocols
Isolation and Purification of Yadanzioside |

o Extraction: The dried and powdered seeds of Brucea javanica are extracted exhaustively
with methanol at room temperature.
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e Solvent Partitioning: The resulting methanol extract is concentrated under reduced pressure
and then partitioned successively with n-hexane, chloroform, and n-butanol. The n-butanol
fraction, containing the glycosides, is retained.

o Column Chromatography: The n-butanol fraction is subjected to column chromatography on
a silica gel column, eluting with a gradient of chloroform and methanol.

o Further Purification: Fractions containing Yadanzioside | are further purified by repeated
column chromatography on silica gel and octadecylsilyl (ODS) silica gel, followed by
preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy

¢ Instrumentation: *H and 13C NMR spectra are recorded on a high-field NMR spectrometer
(e.g., 400 MHz or higher).

o Sample Preparation: The purified sample of Yadanzioside I is dissolved in a deuterated
solvent, typically pyridine-ds or methanol-da.

e 1D NMR: Standard *H and 3C NMR spectra are acquired to obtain initial information on the
proton and carbon environments.

e 2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy),
HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple
Bond Correlation), are performed to establish the connectivity of protons and carbons and to
assign all signals unambiguously.

Mass Spectrometry

 Instrumentation: High-resolution mass spectra are obtained using an electrospray ionization
(ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

o Sample Preparation: A dilute solution of Yadanzioside | in methanol is infused into the ESI
source.

o Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to
determine the molecular weight and elemental composition.
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e Tandem MS (MS/MS): Fragmentation patterns are studied using tandem mass spectrometry
to confirm the structure of the aglycone and the nature of the sugar moiety.

Mandatory Visualizations
Chemical Structure of Yadanzioside |

Brusatol Aglycone Glucose Moiety

O-glycosidic bond

[Brusatol Core Structure] atc-1s P> [B-D-Glucopyranose]

Click to download full resolution via product page

Caption: Simplified structure of Yadanzioside I.

Workflow for Structural Elucidation
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Caption: General workflow for elucidating the structure.

Mass Spectrometry Fragmentation Pathway
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[Yadanzioside | + H]* - Glucose (162 Da) > [Aglycone + H]* - H20, -CO, etc.
m/z 643 m/z 481

P~ Further Fragments

Click to download full resolution via product page
Caption: Key fragmentation step in MS analysis.

 To cite this document: BenchChem. [Structural elucidation of Yadanzioside | using NMR and
mass spectrometry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12310186#structural-elucidation-of-yadanzioside-i-
using-nmr-and-mass-spectrometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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